molecular formula C22H27N3O3 B14999444 N~2~-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide

N~2~-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide

Cat. No.: B14999444
M. Wt: 381.5 g/mol
InChI Key: QRFWGXKHSJKPES-UHFFFAOYSA-N
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Description

N~2~-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its complex structure, which includes an acetyl group, a methylphenyl group, and an aminoethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:

    Formation of Intermediate Compounds: The initial step involves the reaction of 4-methylbenzaldehyde with acetyl chloride in the presence of a base such as pyridine to form 4-methylacetophenone.

    Amination Reaction: The 4-methylacetophenone is then reacted with 4-isopropylaniline in the presence of a catalyst such as palladium on carbon (Pd/C) to form the intermediate compound.

    Acetylation: The intermediate compound is then acetylated using acetic anhydride in the presence of a base such as triethylamine to form the final product, N2-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide.

Industrial Production Methods

In an industrial setting, the production of N2-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

N~2~-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Amines, thiols; typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new functional groups replacing existing ones.

Scientific Research Applications

N~2~-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.

    Biology: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

    Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N2-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It can bind to specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.

    Modulating Receptor Activity: The compound can interact with cellular receptors, modulating their activity and influencing cellular responses.

    Altering Gene Expression: It may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Comparison with Similar Compounds

N~2~-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide can be compared with other similar compounds, such as:

    N~2~-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(methyl)phenyl]amino}ethyl]glycinamide: This compound has a similar structure but with a methyl group instead of an isopropyl group.

    N~2~-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(ethyl)phenyl]amino}ethyl]glycinamide: This compound has an ethyl group instead of an isopropyl group.

    N~2~-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(tert-butyl)phenyl]amino}ethyl]glycinamide: This compound has a tert-butyl group instead of an isopropyl group.

Uniqueness

The uniqueness of N2-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group, in particular, may influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)amino]-2-(4-methylphenyl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H27N3O3/c1-14(2)17-9-11-19(12-10-17)24-22(28)21(18-7-5-15(3)6-8-18)25-20(27)13-23-16(4)26/h5-12,14,21H,13H2,1-4H3,(H,23,26)(H,24,28)(H,25,27)

InChI Key

QRFWGXKHSJKPES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(C)C)NC(=O)CNC(=O)C

Origin of Product

United States

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